

literature review on 2,5-Anhydromannose research

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Compound of Interest

Compound Name: 2,5-Anhydromannose

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An In-Depth Technical Guide to **2,5-Anhydromannose** (2,5-AM) Research

Authored by a Senior Application Scientist

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of **2,5-Anhydromannose** (2,5-AM). We will delve into its chemical synthesis, core mechanism of action as a glycosylation inhibitor, key experimental methodologies, and its emerging therapeutic potential. This document is structured to provide not just procedural steps, but the causal scientific reasoning behind them, ensuring a deep and applicable understanding of the subject matter.

Introduction: The Significance of 2,5-Anhydromannose

2,5-Anhydromannose, also known as Chitose, is a unique monosaccharide derivative distinguished by an intramolecular anhydro bridge between carbons 2 and 5, forming a furanose ring.^{[1][2]} Its primary route of synthesis is through the nitrous acid (HONO) depolymerization of chitosan, a widely available biopolymer derived from chitin.^{[3][4]} This reaction specifically cleaves the glycosidic linkages at D-glucosamine units, converting them into 2,5-AM residues at the reducing end of the resulting chitooligosaccharides (COS).^[5]

The scientific interest in 2,5-AM stems from its potent biological activity. It functions as a mannose analogue and a powerful inhibitor of key enzymes in the N-linked glycosylation

pathway.[6] By disrupting the normal processing of glycoproteins, 2,5-AM provides a valuable tool for glycobiology research and presents intriguing possibilities for therapeutic intervention in diseases characterized by aberrant glycosylation, such as cancer, viral infections, and neurodegenerative disorders.[7][8]

Chemical and Physical Properties

A foundational understanding of 2,5-AM's properties is crucial for its application in research. The data below is aggregated from authoritative chemical databases.

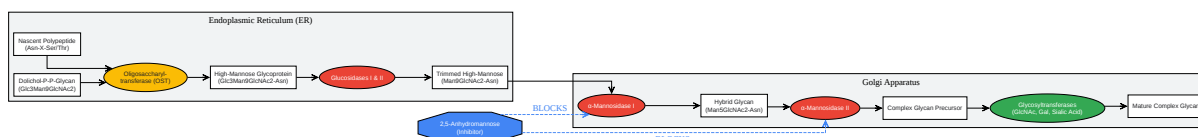
Property	Value	Source
Molecular Formula	C ₆ H ₁₀ O ₅	[1]
Molecular Weight	162.14 g/mol	[1][2]
CAS Number	495-75-0	[2][9]
IUPAC Name	(2S,3S,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolane-2-carbaldehyde	[1][10]
Synonyms	Chitose, D-2,5-Anhydromannose	[2][10]
Physical Form	Yellow to Orange Solid	[10]
Structural Feature	Exists as a mixture of acetal, aldehyde, and gem-diol forms in solution.[2][5]	

Core Mechanism of Action: Inhibition of N-Linked Glycosylation

The primary mechanism through which 2,5-AM exerts its biological effects is by inhibiting α -mannosidases, critical enzymes in the maturation of N-linked glycans within the endoplasmic reticulum (ER) and Golgi apparatus.[6]

N-linked glycosylation is a fundamental post-translational modification where a complex oligosaccharide is attached to an asparagine residue of a nascent polypeptide.[11] This process is vital for proper protein folding, stability, and function. The pathway begins with the transfer of a large, high-mannose precursor glycan (Glc₃Man₉GlcNAc₂) to the protein. This precursor is then extensively trimmed and modified by a series of glycosidases and glycosyltransferases.

2,5-AM, as a mannose analogue, specifically intercepts this trimming process. It inhibits α -mannosidase I and II, the enzymes responsible for removing mannose residues.[6] This enzymatic blockade prevents the conversion of high-mannose glycans into complex and hybrid type glycans.[6] The consequence is an accumulation of immature, high-mannose glycoproteins on the cell surface and within secretory pathways. This alteration of the cellular "glycome" can profoundly impact cell signaling, adhesion, and immune recognition.



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Mechanism of 2,5-AM in the N-linked glycosylation pathway.

Key Research Applications and Findings

The ability of 2,5-AM to modulate glycosylation makes it a valuable molecule in several research fields.

Cancer Research

Aberrant glycosylation is a hallmark of cancer, contributing to tumor progression, metastasis, and immune evasion.[7] Chitooligosaccharides and their derivatives have demonstrated potent antitumor activity.[8] The proposed mechanism for 2,5-AM involves the alteration of cell surface glycoprotein structures, which can interfere with receptor tyrosine kinase signaling, cell-cell adhesion, and recognition by immune cells. For instance, studies on colon cancer cells (HCT116) have shown that altering glycosylation pathways can induce apoptosis and inhibit tumor growth.[12] The use of glycosylation inhibitors like 2-deoxy-D-glucose (a related compound) has been shown to sensitize cancer cells to radiation, suggesting a similar potential for 2,5-AM.[13]

Antiviral Research

Many viruses, including influenza, HIV, and coronaviruses, rely on the host cell's glycosylation machinery to process their viral envelope proteins.[14][15] These glycoproteins are essential for viral entry, budding, and evasion of the host immune system. By inhibiting the maturation of these N-linked glycans, 2,5-AM and related chitooligosaccharides can result in non-functional viral particles.[16] This strategy of targeting a host-cell process is attractive as it may have a higher barrier to the development of viral resistance. Studies have shown that various natural compounds that interfere with glycosylation pathways possess significant antiviral activity.[17][18]

Neurobiology

Recent evidence suggests that neuroinflammation and neurodegeneration are linked to changes in protein glycosylation.[7] In models of neurodegenerative disease, treatment with 2,5-AM has been shown to affect the function of neurons through N-glycosylation modification.[7] This opens a new avenue for investigating the role of glycans in neurological health and disease and suggests that modulating glycosylation could be a novel therapeutic strategy.

Essential Experimental Protocols

The following protocols are foundational for working with 2,5-AM. They are designed to be self-validating by including critical characterization and control steps.

Protocol: Synthesis of 2,5-AM-terminated Oligosaccharides

This protocol is adapted from established methods of nitrous acid depolymerization of chitosan. [3][4] The causality behind this choice is that it is a rapid, well-understood, and easily controlled method for generating a reactive aldehyde group at the reducing end of the cleaved polymer.[5]

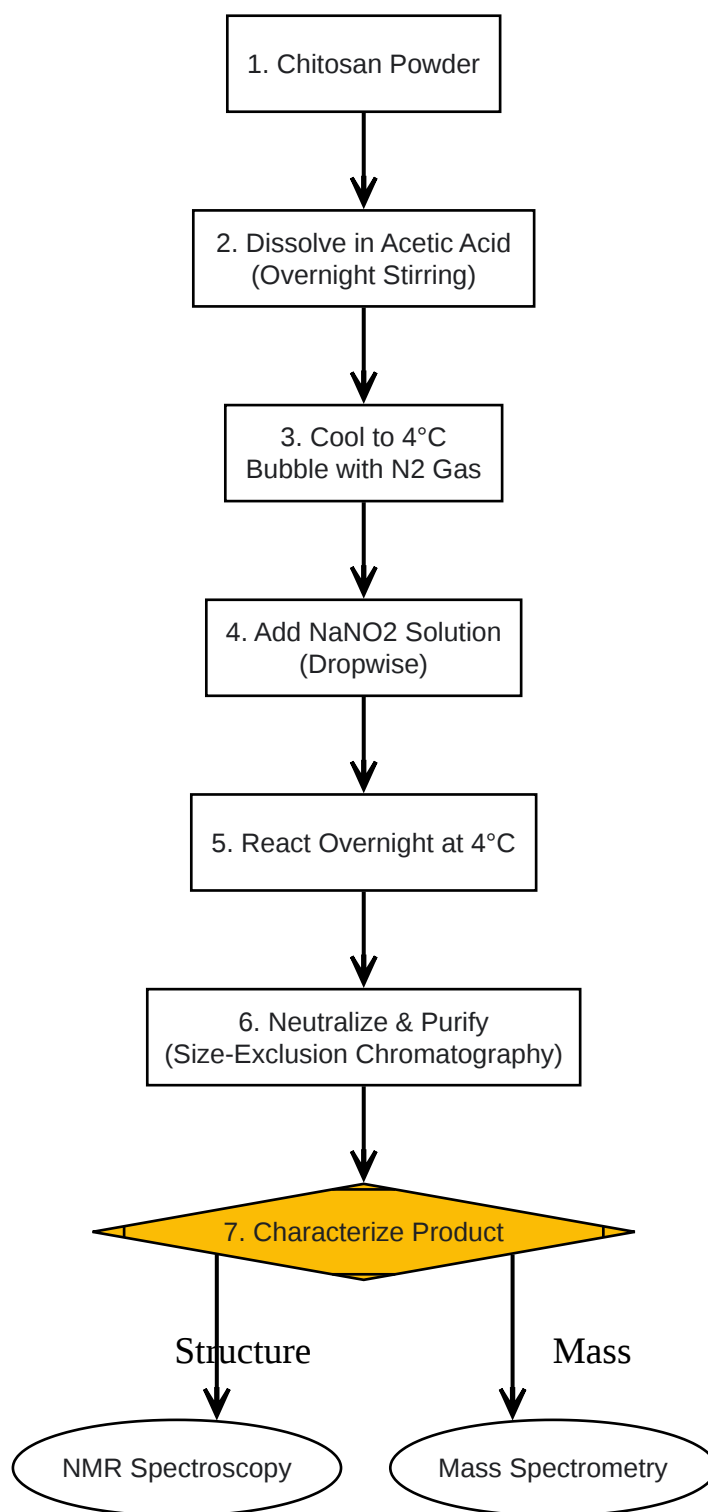
Materials:

- High-quality chitosan (degree of deacetylation > 85%)
- Acetic acid (glacial)
- Sodium nitrite (NaNO_2)
- Deionized water
- Nitrogen gas
- Shaking incubator or magnetic stirrer at 4°C

Step-by-Step Methodology:

- **Chitosan Dissolution:** Prepare a 1-2% (w/v) chitosan solution in 2.5% (v/v) acetic acid. Stir overnight at room temperature to ensure complete dissolution. The acidic environment is critical to protonate the amine groups, rendering the polymer water-soluble.
- **Inert Atmosphere:** Transfer the solution to a reaction vessel and bubble with N_2 gas for 15-20 minutes while cooling on an ice bath. This removes dissolved oxygen, which can cause unwanted side reactions.
- **Initiation of Depolymerization:** Prepare a fresh solution of NaNO_2 (e.g., 20 mg/mL). The molar ratio of NaNO_2 to the D-glucosamine units in chitosan is the key variable controlling the final molecular weight of the oligosaccharides. A common starting point is a 0.3:1 molar ratio of NaNO_2 :GlcN. Add the NaNO_2 solution dropwise to the stirring chitosan solution at 4°C.
- **Reaction:** Allow the reaction to proceed overnight (12-16 hours) at 4°C with gentle agitation. The low temperature favors the desired depolymerization reaction and minimizes side product formation.[4]

- Termination and Purification: The reaction can be stopped by adjusting the pH to neutral with NaOH. The resulting solution contains a mixture of chitooligosaccharides with 2,5-AM at their reducing ends. Purification and fractionation by size can be achieved using size-exclusion chromatography (GFC).
- Validation (Critical Step): The identity and purity of the product must be confirmed.
 - NMR Spectroscopy (^1H and ^{13}C): This is the gold standard for structural confirmation. The characteristic signal for the aldehyde proton of the 2,5-AM unit (hydrated as a gem-diol in D_2O) appears around 4.9-5.1 ppm.[\[3\]](#)[\[16\]](#)
 - MALDI-TOF Mass Spectrometry: Confirms the mass of the oligomers and the presence of the 2,5-AM modification.[\[4\]](#)[\[16\]](#)



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